Butyl phenyl ether
Overview
Description
Synthesis Analysis
Butyl phenyl ether can be synthesized through several methods. One approach involves the reaction of phenol with potassium hydroxide and n-butyl bromide under microwave irradiation, using anhydrous alcohol as a solvent and polyethylene glycol 400 as a phase transfer catalyst, achieving a yield of 97.58% under optimized conditions (Liang-jun, 2007). Another method utilizes polyethylene glycol as a catalyst for the synthesis from n-butyl bromide and phenol, reaching a yield of 96.7% (Shan, 2002).
Molecular Structure Analysis
The molecular structure of butyl phenyl ether derivatives has been characterized through various techniques. For instance, the X-ray crystal structure of t-butyldimethylsilyl 2-[4-{4-(hex-5-enyloxy)-phenylazo} phenyl]ethyl ether reveals clear, orange-colored crystals, allowing for detailed structural determination (Lynch et al., 1998).
Chemical Reactions and Properties
Butyl phenyl ether undergoes various chemical reactions, reflecting its reactivity and functional versatility. For example, it participates in the synthesis of high-Tg, heat-resistant, cross-linked polymers, showcasing its utility in creating advanced materials with desirable thermal properties (Melissaris & Litt, 1994).
Physical Properties Analysis
The physical properties of butyl phenyl ether and its derivatives, such as solubility, boiling point, and thermal stability, are crucial for its application in various chemical processes. Studies have shown that certain butyl phenyl ether derivatives exhibit excellent solubility and thermal stability, making them suitable for a wide range of applications (Liaw et al., 2001).
Chemical Properties Analysis
The chemical behavior of butyl phenyl ether, including its reactivity with different reagents and under various conditions, is of significant interest. For instance, the catalytic enantioselective formation of carbon-oxygen bonds demonstrates the potential for synthesizing enantiomerically pure benzylic ethers, highlighting the compound's versatility in organic synthesis (Ziegler & Fu, 2016).
Scientific Research Applications
Synthesis using Polyethylene Glycol : A method involving polyethylene glycol as a phase transfer catalyst achieved a 96.7% yield of n-butyl phenyl ether, demonstrating an efficient synthesis process (Y. Shan, 2002).
Microwave Irradiation Method : Utilizing microwave irradiation, anhydrous alcohol as a solvent, and polyethylene glycol 400 as a catalyst, this approach achieved a 97.58% yield, highlighting the effectiveness of microwave irradiation in the synthesis of n-butyl phenyl ether (Y. Liang-jun, 2007).
Catalysis by Polyvinyl Chloride-Polyethylene Polyamine Resin : Another synthesis method using polyvinyl chloride-polyethylene polyamine resin as a catalyst reached a 92% yield. The study also explored the catalyst's reusability, finding it effective for more than five uses without loss of activity or weight (L. Shanji, 2000).
Applications in RAFT Polymerization : Research involving 4-Vinylphenyl glycidyl ether, a related compound, explored its use in RAFT (reversible addition-fragmentation chain-transfer) polymerization. This study is significant for understanding the potential applications of butyl phenyl ether derivatives in polymer science (David C. McLeod & N. Tsarevsky, 2016).
Tri-Liquid-Phase Catalysis Study : A study on the synthesis of n-butyl phenyl ether using tri-liquid-phase catalysis with poly(ethylene glycol)-600 as a catalyst analyzed various factors affecting the reaction. This research provides insight into optimizing the synthesis process in different phases (H. Hsiao, Shue-Ming Kao & H. Weng, 2000).
Safety And Hazards
Butyl phenyl ether should be handled with care. Avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
butoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNONBGXNFCTMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022149 | |
Record name | Butyl phenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl phenyl ether | |
CAS RN |
1126-79-0 | |
Record name | Butyl phenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1126-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl phenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butoxybenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, butoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butyl phenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-butyl phenyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL PHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H804A5426K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.